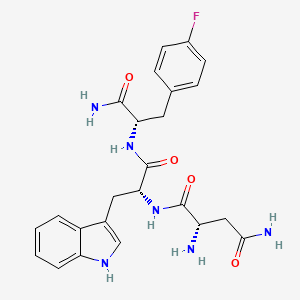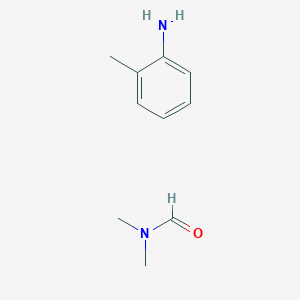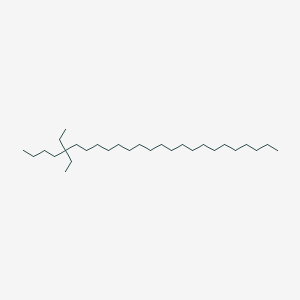
5,5-Diethylpentacosane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Diethylpentacosane is a hydrocarbon compound with the molecular formula C29H60 It is a long-chain alkane characterized by the presence of two ethyl groups attached to the fifth carbon of the pentacosane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Diethylpentacosane typically involves the alkylation of pentacosane with ethyl groups. This can be achieved through a Friedel-Crafts alkylation reaction, where pentacosane is treated with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
5,5-Diethylpentacosane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form alcohols, ketones, or carboxylic acids, depending on the reaction conditions.
Reduction: Reduction reactions can convert any oxidized forms back to the hydrocarbon.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, replacing hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under UV light or heat.
Major Products Formed
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: Hydrocarbon (restored to original form).
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
5,5-Diethylpentacosane has several applications in scientific research:
Chemistry: Used as a model compound in studies of hydrocarbon behavior and reactions.
Biology: Investigated for its potential role in biological membranes and lipid interactions.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of lubricants and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 5,5-Diethylpentacosane in various applications involves its interaction with molecular targets such as enzymes, receptors, or cellular membranes. Its hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. In drug delivery, it can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Pentacosane: The parent hydrocarbon chain without ethyl substitutions.
5,5-Dimethylpentacosane: Similar structure but with methyl groups instead of ethyl groups.
Hexacosane: A longer chain hydrocarbon with similar properties.
Uniqueness
5,5-Diethylpentacosane is unique due to the presence of ethyl groups, which can influence its physical and chemical properties, such as melting point, boiling point, and reactivity. These structural modifications can enhance its suitability for specific applications compared to its analogs.
Properties
CAS No. |
714275-37-3 |
|---|---|
Molecular Formula |
C29H60 |
Molecular Weight |
408.8 g/mol |
IUPAC Name |
5,5-diethylpentacosane |
InChI |
InChI=1S/C29H60/c1-5-9-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-28-29(7-3,8-4)27-10-6-2/h5-28H2,1-4H3 |
InChI Key |
GOIPNGYCMCNHBI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCC(CC)(CC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


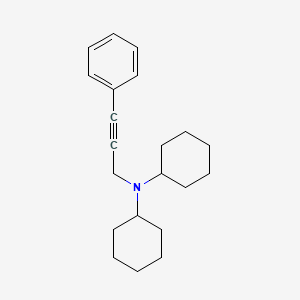
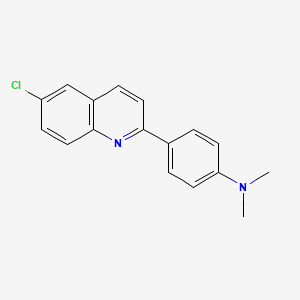
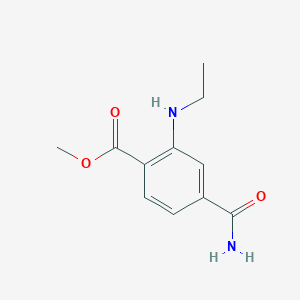

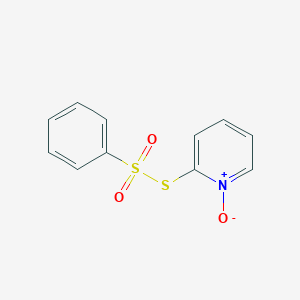
![3-{(E)-[(2-Bromophenyl)imino]methyl}-1-oxoquinoxalin-1-ium-4(1H)-olate](/img/structure/B12525016.png)
![2,4-Di-tert-butyl-6-[(1H-imidazol-1-yl)methyl]phenol](/img/structure/B12525020.png)
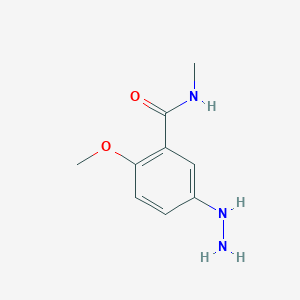
![2-Azabicyclo[2.2.1]hept-5-ene-3-thione](/img/structure/B12525029.png)
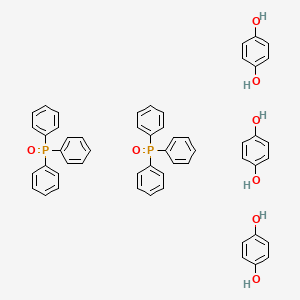
![N-[2-Methoxy-5-methyl-4-(methylsulfamoyl)phenyl]acetamide](/img/structure/B12525037.png)

